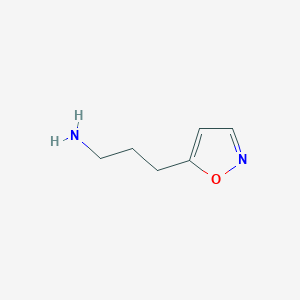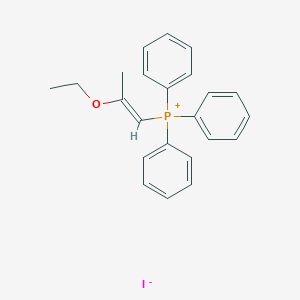
Methylglyoxal
Übersicht
Beschreibung
Pyruvaldehyde, also known as 2-oxopropanal, is an organic compound with the chemical formula C₃H₄O₂. It is a colorless liquid that is highly reactive due to the presence of both aldehyde and ketone functional groups. Pyruvaldehyde is often used as a reagent in organic synthesis, a flavoring agent, and in tanning processes. It is also an intermediate in the metabolism of acetone and its derivatives in various biological systems .
Wirkmechanismus
Target of Action
Methylglyoxal (MGO) is a highly reactive α-dicarbonyl compound that primarily targets macromolecules such as DNA, RNA, and proteins . It reacts with these targets, particularly through arginine, lysine, and cysteine residues , forming advanced glycation end products (AGEs) . AGEs are associated with several pathologies including diabetes, aging, and neurodegenerative diseases .
Mode of Action
MGO interacts with its targets by covalently modifying them, leading to the formation of AGEs . This modification can alter the structure and function of these macromolecules . For instance, MGO can modify the lysine side chain, yielding its carboxyethyl derivative (CEL) or forming lysine dimers (MOLD), as well as cross-linking arginine with lysine to generate MODIC adducts .
Biochemical Pathways
MGO is formed as a side-product of several metabolic pathways . It mainly arises as a byproduct of glycolysis involving glyceraldehyde-3-phosphate and dihydroxyacetone phosphate . It is also thought to arise via the degradation of acetone and threonine . MGO is detoxified by the glyoxalase system, which represents the most important pathway for the detoxification of MGO . This system converts MGO to D-Lactate, recycling glutathione in the process .
Pharmacokinetics
It is known that mgo is formed endogenously during the glycolytic pathway . Hyperglycemia in diabetic individuals markedly elevates plasma and urinary levels of MGO as a consequence of glycolytic overload .
Action Environment
The action of MGO is influenced by environmental factors. For instance, stress-induced MGO participates in signal transduction by altering the expression of a number of genes, triggering various responses including changes in general metabolism and ion/metabolite transport, stress and defense responses, as well as protein degradation . Therefore, the action, efficacy, and stability of MGO are highly dependent on the cellular and environmental context.
Wissenschaftliche Forschungsanwendungen
Pyruvaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese zur Bildung verschiedener komplexer Moleküle verwendet.
Medizin: Es laufen Forschungen zu seinen potenziellen therapeutischen Anwendungen, einschließlich seiner antiviralen Eigenschaften.
Industrie: Es wird bei der Herstellung von Aromastoffen und in Gerbprozessen verwendet.
5. Wirkmechanismus
Pyruvaldehyd übt seine Wirkungen durch seine hochreaktiven Aldehyd- und Ketongruppen aus. Es kann kovalente Bindungen mit nukleophilen Stellen an Proteinen, DNA und anderen Biomolekülen bilden, was zu Modifikationen führt, die ihre Funktion verändern können. Diese Reaktivität ist die Grundlage für seine Verwendung in verschiedenen chemischen Reaktionen und seinen potenziellen therapeutischen Anwendungen .
Ähnliche Verbindungen:
Glyoxal: Eine andere verwandte Verbindung, Glyoxal, enthält zwei Aldehydgruppen und wird in ähnlichen Anwendungen verwendet.
Acetylformaldehyd: Diese Verbindung ist strukturell ähnlich zu Pyruvaldehyd und wird in der organischen Synthese verwendet.
Einzigartigkeit: Die einzigartige Kombination von Aldehyd- und Ketongruppen in Pyruvaldehyd macht es in chemischen Reaktionen sehr vielseitig einsetzbar. Seine Rolle als Zwischenprodukt in Stoffwechselwegen und seine potenziellen therapeutischen Anwendungen unterscheiden es weiter von ähnlichen Verbindungen .
Biochemische Analyse
Biochemical Properties
Methylglyoxal is a potent glycating agent, reacting with DNA, lipids, and proteins, mainly through arginine, lysine, and cysteine residues . It is a highly reactive α-ketoaldehyde . In organisms, this compound is formed as a side-product of several metabolic pathways . It mainly arises as side products of glycolysis involving glyceraldehyde-3-phosphate and dihydroxyacetone phosphate .
Cellular Effects
It also induces cellular apoptosis, oxidative stress, inflammation, and AGE formation, which are specific events that induce vascular endothelial cell (EC) toxicity in endothelial dysfunction (ED) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It readily reacts with proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs) . It also triggers apoptosis by elevating the cleaved caspase-3 to Bax/Bcl-2 ratio and through activation of the ROS-mediated MAPKs (p-JNK, p-p38, and p-ERK) signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been found that this compound-induced AGEs are a common feature of breast cancer . Moreover, the concentration of this compound increased until it reached a certain level, after which it began to decrease .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on lung adenocarcinoma, it was found that appropriate concentrations of this compound assist plants in maintaining a balance between growth and development and survival defense, therefore shielding them from heavy metal harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an offshoot of glycolysis found in some prokaryotes, which converts glucose into this compound and then into pyruvate . It is also formed from dihydroxyacetone phosphate (DHAP) by the enzyme this compound synthase .
Transport and Distribution
It is known that this compound is a cell-permeant precursor of AGEs .
Subcellular Localization
It has been observed that the oncogenic function of this compound depends on its translocation to cell nucleus rather than its catalytic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyruvaldehyde can be synthesized through the dehydration of dihydroxyacetone. The process involves the gradual addition of an aqueous solution of dihydroxyacetone to a water-immiscible organic liquid maintained at a temperature of about 100°C to 200°C in the presence of an acidic catalyst. Suitable acidic catalysts include sulfuric acid, para-toluene sulfonic acid, acidic ion exchange resins, phosphoric acid, and potassium acid sulfate .
Industrial Production Methods: In industrial settings, pyruvaldehyde is produced by the catalytic dehydrogenation of glycerol. This process involves the use of porous multifunctional mixed oxide catalysts under alkaline conditions. The reaction optimally occurs at temperatures between 250°C and 300°C, yielding high amounts of pyruvaldehyde .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pyruvaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pyruvaldehyd kann zu Brenztraubensäure oxidiert werden.
Reduktion: Es kann zu Lactaldehyd reduziert werden.
Kondensation: Pyruvaldehyd kann mit anderen Aldehyden oder Ketonen eine Aldol-Kondensation eingehen, um größere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Kondensation: Basische Bedingungen, häufig unter Verwendung von Natriumhydroxid oder Kaliumhydroxid, erleichtern Aldol-Kondensationsreaktionen.
Hauptprodukte:
Oxidation: Brenztraubensäure.
Reduktion: Lactaldehyd.
Kondensation: Verschiedene Aldol-Produkte, abhängig von den verwendeten Reaktanten.
Vergleich Mit ähnlichen Verbindungen
Glyoxal: Another related compound, glyoxal, contains two aldehyde groups and is used in similar applications.
Acetylformaldehyde: This compound is structurally similar to pyruvaldehyde and is used in organic synthesis.
Uniqueness: Pyruvaldehyde’s unique combination of aldehyde and ketone functional groups makes it highly versatile in chemical reactions. Its role as an intermediate in metabolic pathways and its potential therapeutic applications further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
2-oxopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJULSRZWUXGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
| Record name | METHYLGLYOXAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021628 | |
| Record name | Methyl glyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour | |
| Record name | METHYLGLYOXAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylglyoxal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyruvaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Pyruvaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg | |
| Record name | METHYLGLYOXAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL GLYOXAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol) | |
| Record name | METHYLGLYOXAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL GLYOXAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyruvaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048 | |
| Record name | METHYLGLYOXAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL GLYOXAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyruvaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
26.7 [mmHg] | |
| Record name | Methylglyoxal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
This study examines molecular mechanisms in the methylglyoxal (MG)-induced signal transduction leading to apoptosis, focusing particularly on the role of JNK activation. We first confirmed that MG caused apoptosis in Jurkat cells and that it was cell type dependent because it failed to induce apoptosis in MOLT-4, HeLa, or COS-7 cells. A caspase inhibitor, Z-DEVD-fmk, completely blocked MG-induced poly(ADP-ribose)polymerase (PARP) cleavage and apoptosis, showing the critical role of caspase activation. Inhibition of JNK activity by a JNK inhibitor, curcumin, remarkably reduced MG-induced caspase-3 activation, PARP cleavage, and apoptosis., ... In the present study, /the authors/ investigated ATP binding, stability and degradation of methylglyoxal (MGO)-modified alpha-crystallin. Proteolytic digestion with trypsin and chymotrypsin showed that MGO-modified alpha-crystallin is more susceptible to degradation compared to native alpha-crystallin. Furthermore, ATP was able to protect native alpha-crystallin against proteolytic cleavage but not MGO-modified alpha-crystallin. ... MGO-modification of alpha-crystallin causes partial unfolding and decreased stability leading to enhanced proteolysis. Cross-linking of these degraded products could result in aggregation and subsequent insolubilization as observed in senile and diabetic cataract lenses., ... N-acetyl-L-cysteine, an antioxidant, successfully suppressed the activity of the p38 MAPK signaling pathway along with the inhibition of apoptosis, indicating the involvement of oxidative stress in the MG-induced apoptosis via the p38 MAPK pathway., ... The majority of glyoxal-induced mutations (65%) were base-pair substitutions, in which G:C-->C:G transversions were predominant. In the mutants induced by methylglyoxal, multi-base deletions were predominant (50%), followed by base-pair substitutions (35%), in which G:C-->C:G and G:C-->T:A transversions were predominant. | |
| Record name | METHYL GLYOXAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, yellow liquid, Yellow, hygroscopic liquid | |
CAS No. |
78-98-8, 51252-84-7 | |
| Record name | METHYLGLYOXAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylglyoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl glyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyruvaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03587 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methylglyoxal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyruvaldehyde polymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyruvaldehyde polymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methylglyoxal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanal, 2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl glyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyruvaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRUVALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722KLD7415 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL GLYOXAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyruvaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Pyruvaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is methylglyoxal (MGLY)?
A: this compound (MGLY), also known as 2-oxopropanal, is a reactive α-oxoaldehyde and dicarbonyl compound. [] It is a by-product of normal cellular metabolism, particularly glycolysis. [, ]
Q2: How does this compound interact with its targets in cells?
A: this compound primarily interacts with proteins, DNA, and RNA through non-enzymatic reactions. [, , , , ] It reacts with arginine and lysine residues in proteins to form advanced glycation end-products (AGEs), altering protein structure and function. [, , , , ] This process is known as glycation. [, ]
Q3: What are the downstream effects of this compound-induced protein modifications?
A3: this compound modifications can lead to:
- Impaired enzyme activity: For example, this compound modification of Arg-410 in human serum albumin inhibits its esterase activity and ligand-binding capacity. [] Similarly, enolase activity in yeast is reduced due to dissociation of the active dimer upon glycation. []
- Disrupted cellular signaling: In diabetic mice, this compound modification of proteins contributes to delayed gastric ulcer healing. []
- Cellular toxicity: this compound can induce oxidative stress and contribute to various diseases, including diabetic complications like neuropathy and nephropathy. [, , , , , ]
Q4: What is the molecular formula, weight, and spectroscopic data for this compound?
A4:
- Molecular formula: C3H4O2 [, ]
- Molecular weight: 72.06 g/mol [, ]
- UV-visible absorption spectrum: Shows temperature-dependent variations. Plum et al. (1983) and Meller et al. (1991) published different values, with more recent data supporting the latter. []
Q5: Can you explain the stability of this compound under various conditions?
A: this compound is a highly reactive compound. [, , , , , ] Its stability is influenced by factors such as:
- pH: this compound reacts with 2-aminonicotinic acid under acidic conditions. []
- Temperature: Thermal decomposition of this compound oligomers occurs, releasing monomeric this compound, with varying efficiency depending on the temperature and duration. []
- Presence of nucleophiles: this compound readily reacts with nucleophilic groups like amines. [, ]
Q6: How is this compound metabolized and detoxified in cells?
A: The primary detoxification pathway for this compound is the glyoxalase system, a two-enzyme system consisting of glyoxalase I and glyoxalase II. [, , , , ] This system requires reduced glutathione (GSH) as a cofactor and converts this compound into D-lactate. [, , , ] Some organisms, like Candida albicans, also possess glutathione-independent glyoxalases like Glx3, which play a role in managing this compound levels, particularly in glycerol metabolism. []
Q7: Are there alternative pathways for this compound metabolism?
A: While the glyoxalase system is the primary pathway, evidence suggests that in specific conditions, like oxidative stress in Salmonella, the this compound pathway branching from glycolysis can consume a significant portion of cellular glutathione. [] This pathway might help balance glucose utilization and aerobic respiration. []
Q8: Has computational chemistry been used to study this compound?
A: Yes, density functional theory (DFT) calculations have been employed to investigate the hydration of this compound and dimer formation. [] These studies revealed that, unlike glyoxal, fully hydrated this compound is not thermodynamically favored, and aldol condensations are the preferred oligomerization reactions. []
Q9: What are the implications of this compound's reactivity for analytical techniques?
A: this compound's high reactivity necessitates careful consideration during analysis. [] Techniques like chemiluminescence derivatization using reagents like 2-aminonicotinic acid have been developed for sensitive and selective detection. [] Accurate quantification requires controlling factors like pH, temperature, and reaction time during derivatization. [, ]
Q10: What is the environmental impact of this compound?
A: this compound is found in the atmosphere and contributes to secondary organic aerosol (SOA) formation. [, ] Its gas-particle partitioning, influenced by humidity and aerosol composition, impacts its atmospheric lifetime and fate. [, ] More research is needed to fully understand its environmental degradation pathways and long-term ecological effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
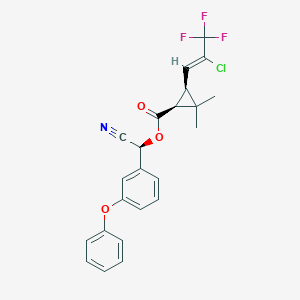


![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
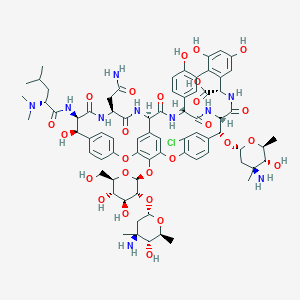
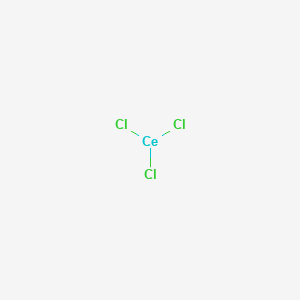
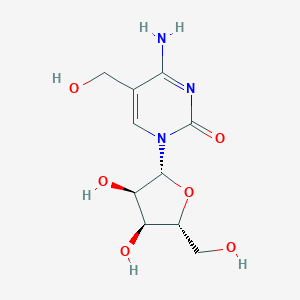
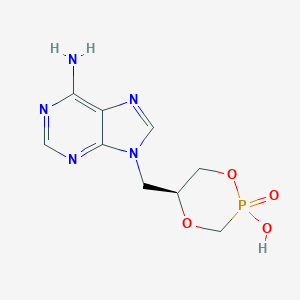
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)
